molecular formula C15H18N4O4S B2534832 methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1797310-20-3

methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2534832
CAS No.: 1797310-20-3
M. Wt: 350.39
InChI Key: NPMZLUKQYYCIFW-UHFFFAOYSA-N
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Description

Methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, sulfonamide linkage, and the tetrahydroisoquinoline core. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-sulfonamide: A simpler compound with similar functional groups.

    2-(1-Methyl-1H-pyrazole-4-sulfonamido)propanoic acid: Another related compound with a different core structure.

Uniqueness

Methyl 7-(1-methyl-1H-pyrazole-4-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its combination of functional groups and the tetrahydroisoquinoline core. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 7-[(1-methylpyrazol-4-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-18-10-14(8-16-18)24(21,22)17-13-4-3-11-5-6-19(15(20)23-2)9-12(11)7-13/h3-4,7-8,10,17H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMZLUKQYYCIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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